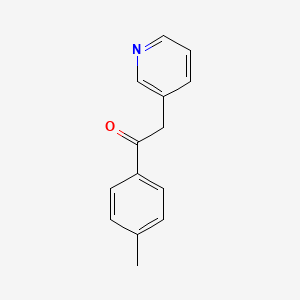

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(4-methylphenyl)-2-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-4-6-13(7-5-11)14(16)9-12-3-2-8-15-10-12/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWHAXPVHPJYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624332 | |

| Record name | 1-(4-Methylphenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224040-91-9 | |

| Record name | 1-(4-Methylphenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 3 Yl 1 P Tolyl Ethanone and Its Structural Analogues

Direct Synthetic Routes to 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

Direct routes typically involve the coupling of a pre-formed ketone with a pyridine-containing fragment. These methods are often characterized by their reliance on advanced catalytic systems to overcome the challenges associated with ketone enolate chemistry and the electronic properties of pyridine (B92270).

The palladium-catalyzed α-arylation of carbonyl compounds has emerged as a general and highly useful synthetic method. nih.gov This process involves the coupling of a ketone enolate with an aryl halide, facilitated by a palladium catalyst. nih.gov The development of specialized ligands has been crucial to the success and broad applicability of this reaction. organic-chemistry.org

The direct coupling of a ketone with a halo-pyridine is a primary strategy for synthesizing compounds like this compound. This reaction generally requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to generate the ketone enolate. nih.govnsf.gov The choice of ligand is critical, with sterically hindered, electron-rich phosphines often providing the best results by promoting both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product. organic-chemistry.orgorganic-chemistry.org

A model reaction for this transformation is the coupling of acetophenone (B1666503) with 3-bromopyridine. nsf.gov Optimal conditions for such heteroarylations have been identified using a combination of a palladacycle catalyst, such as XPhos Pd G4, and a strong base like sodium tert-butoxide (NaOtBu). nsf.gov This methodology is directly applicable to the synthesis of the target molecule by substituting acetophenone with 1-(p-tolyl)ethanone. The reaction can be performed under conventional heating or accelerated using microwave irradiation, which can significantly reduce reaction times. nsf.gov

| Catalyst System | Base | Substrates | Conditions | Key Features | Reference |

| XPhos Pd G4 | NaOtBu | Acetophenone, 3-Bromopyridine | Toluene, 100 °C, 4h or MW, 130 °C, 10 min | Rapid and efficient for heteroarylation. | nsf.gov |

| Pd₂(dba)₃ / Xantphos | K₃PO₄ | Aliphatic ketones, Aryl bromides | Toluene | Milder base allows for base-sensitive functional groups. | organic-chemistry.org |

| (SIPr)Pd(Py)Cl₂ | - | Ketones, Aryl halides | - | Air-stable precatalyst; mild conditions. | researchgate.net |

| Pd(OAc)₂ / DTBNpP | - | Ketones, Aryl bromides/chlorides | Toluene, 50-80 °C | Efficient for both aryl bromides and chlorides. | researchgate.net |

Nickel catalysis offers a cost-effective and highly effective alternative to palladium for forging C-C bonds. organic-chemistry.orgnih.gov Nickel-catalyzed reductive couplings are particularly valuable as they often proceed under mild conditions and tolerate a wide array of functional groups. organic-chemistry.orgwisc.eduacs.org These reactions typically employ a stoichiometric reductant, such as manganese or zinc metal, to drive the catalytic cycle. organic-chemistry.orgnih.gov

Several nickel-catalyzed strategies can be envisioned for the synthesis of aryl-alkyl ketones. One approach involves the reductive coupling of an aryl halide with an α-halo ketone. A more recent and versatile method involves the coupling of activated carboxylic acid derivatives, such as acyl fluorides or 2-pyridyl esters, with alkyl electrophiles. nih.govnih.gov For the target molecule, this could involve coupling a derivative of 3-halopyridine with an activated form of 1-(p-tolyl)acetic acid or coupling an activated derivative of p-toluic acid with 3-picolyl chloride. A particularly innovative method uses N-alkyl pyridinium (B92312) salts, formed from amines, which couple with activated carboxylic acids under nickel catalysis. nih.gov

| Coupling Partners | Catalyst System | Reductant | Key Features | Reference |

| Aryl Halides + Alkyl Halides | Ni catalyst, dual-ligand system | Mn | High functional group tolerance; avoids pre-formed organometallics. | organic-chemistry.orgwisc.edu |

| Alkyl Iodides + Aryl Acid Chlorides | Ni catalyst | - | Efficiently generates alkyl aryl ketones under mild conditions. | nih.gov |

| 2-Pyridyl Esters + Alkyl Chlorides | Ni catalyst | - | Universal synthesis of aryl-alkyl and dialkyl ketones via dynamic halide exchange. | researchgate.netresearchgate.net |

| N-Alkyl Pyridinium Salts + Acyl Fluorides/2-Pyridyl Esters | Ni-terpyridine | Mn | Uses readily available amines and carboxylic acids as starting materials. | nih.gov |

Electrosynthesis is increasingly recognized as a powerful and sustainable tool in organic chemistry, replacing chemical oxidants or reductants with electrons. acs.orgrsc.org For α-arylation of ketones, electrochemical methods can offer unique reactivity under mild conditions. rsc.orgresearchgate.net

A notable electrochemical method involves the reaction of enol acetates with aryl diazonium salts. rsc.org This process can be applied to the synthesis of this compound by using the enol acetate (B1210297) of 1-(p-tolyl)ethanone and the diazonium salt generated from 3-aminopyridine. The reaction can be performed in a one-pot fashion starting from the corresponding aniline. rsc.org These reactions are typically conducted in an electrochemical cell, which can be undivided or divided, using inexpensive graphite (B72142) or platinum electrodes. acs.orgrsc.org The mechanism often involves the electrochemical generation of radical species that participate in the C-C bond formation. rsc.org While a powerful technique, a major challenge in electrochemical arylation can be preventing overoxidation of the product, which has an extended π-system and is often easier to oxidize than the starting material. acs.org

Direct C–H activation is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.orgeurekaselect.com For the synthesis of this compound, C–H activation can be approached in two ways: functionalizing a C–H bond on the pyridine ring or on the ketone's α-carbon.

The direct C–H functionalization of pyridine is challenging due to its electron-deficient nature and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts. rsc.orgeurekaselect.com However, methods for the direct C3-arylation of pyridines have been developed using specialized palladium catalytic systems. beilstein-journals.org

Alternatively, activating the α-C(sp³)–H bond of the ketone for coupling with a halo-pyridine represents a more common strategy. Recent advances have utilized the synergy between nickel catalysts and triplet-excited ketones (photocatalysis) to forge C(sp³)–C(sp²) bonds from alkane C–H bonds. nih.gov This approach could be adapted by activating the α-C-H of 1-(p-tolyl)ethanone for coupling with 3-halopyridine. nih.gov Another sophisticated method employs a transient directing group, such as an amino acid, which reversibly forms an imine with the ketone. nih.gov This transiently formed imine then directs a palladium catalyst to selectively activate a C(sp³)–H bond at the β-position of the ketone (the α-carbon relative to the carbonyl), enabling arylation. nih.gov

Transition-Metal-Catalyzed Approaches for α-Arylation of Ketones

Multicomponent and Cascade Reactions Leading to this compound Scaffolds

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting material atoms. nih.gov These reactions are prized for their operational simplicity, efficiency, and ability to rapidly generate molecular complexity. nih.govekb.eg

The pyridine core of the target molecule can be constructed using MCRs. For instance, a one-pot three-component reaction of an aromatic aldehyde, a substituted acetophenone, and a nitrogen-containing compound like 2-cyanoacetamide (B1669375) can yield highly substituted pyridone derivatives. nih.gov A plausible MCR route to a scaffold related to this compound could involve the reaction of an appropriate 1,3-dicarbonyl compound (derived from p-tolyl methyl ketone), an aldehyde-equivalent for the pyridine C2 and C3 positions, and an ammonia (B1221849) source.

Cascade reactions, where a sequence of intramolecular transformations is triggered by a single event, also provide an elegant means to construct complex cyclic systems. researchgate.net For example, amine-mediated cascade reactions of alkynyl ketones can lead to various heterocyclic and carbocyclic products. researchgate.net While not a direct synthesis of the target, these strategies highlight the power of designing reaction sequences that build the core heterocyclic structure in a highly efficient manner.

Synthesis of Aryl Pyridylmethyl Ketones via Addition to Nitriles

A robust method for synthesizing ketones, including aryl pyridylmethyl ketones, involves the addition of organometallic reagents to nitriles. researchgate.netchemistrysteps.com This reaction typically uses Grignard reagents (R-MgX) or organolithium reagents (R-Li). chemistrysteps.comucalgary.ca

The mechanism begins with the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile's C≡N triple bond. ucalgary.ca This forms a new carbon-carbon bond and results in an intermediate imine salt. ucalgary.ca This intermediate is stable and does not undergo a second nucleophilic addition, which prevents the formation of tertiary alcohols that can occur when reacting with other carbonyl derivatives like esters. chemistrysteps.com The reaction is completed by hydrolysis, usually with aqueous acid (H₃O⁺), which converts the imine into the final ketone product. masterorganicchemistry.comyoutube.com

A relevant synthesis of 2-(pyridin-2-yl)-1-(p-tolyl)ethanone, a structural analogue of the target compound, involves the treatment of 2-methylpyridine (B31789) with n-butyllithium to deprotonate the methyl group, followed by reaction with a suitable nitrile and subsequent hydrolysis. chemicalbook.com

| Organometallic Reagent | Nitrile Substrate | Key Steps | Final Product | Reference |

|---|---|---|---|---|

| Grignard Reagent (e.g., p-tolylmagnesium bromide) | Pyridylacetonitrile (e.g., 3-pyridylacetonitrile) | 1. Nucleophilic addition to nitrile. 2. Hydrolysis of the intermediate imine salt. | Aryl Pyridylmethyl Ketone | ucalgary.camasterorganicchemistry.com |

| Organolithium Reagent (e.g., n-butyllithium) | Aryl Nitrile (e.g., p-tolunitrile) | 1. Deprotonation of a methylpyridine. 2. Addition to nitrile. 3. Hydrolysis. | Aryl Pyridylmethyl Ketone | chemistrysteps.comchemicalbook.com |

Acylation of Arenes in Aryl Ketone Synthesis

The acylation of aromatic rings is a direct route to aryl ketones. The classical Friedel-Crafts acylation involves the reaction of an arene, such as toluene, with an acyl chloride (e.g., 3-pyridylacetyl chloride) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). vulcanchem.comwikipedia.org This reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the acyl chloride. wikipedia.org While useful, this method can require harsh conditions and may not be environmentally friendly. wikipedia.org

Modern advancements have led to milder and more versatile catalytic methods. Palladium-catalyzed cross-coupling reactions are prominent, such as the coupling of aryl bromides with acetyltrimethylsilane (B79254) to furnish aryl methyl ketones. acs.org Other transition-metal-catalyzed approaches include:

FeCl₂-catalyzed acylation : Couples functionalized arylzinc halides with various acid chlorides. organic-chemistry.org

Palladium-catalyzed C-H activation : A novel approach where a C-H bond of an arene is activated and reacts with a nitrile, followed by carbopalladation, to form the ketone. acs.org

Coupling with Thiol Esters : Palladium-catalyzed, copper-mediated coupling of thiol esters and boronic acids provides a general method under non-basic conditions. organic-chemistry.org

| Method | Acyl Source | Arene Source | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl Chloride | Arene (e.g., Toluene) | Lewis Acid (e.g., AlCl₃) | vulcanchem.comwikipedia.org |

| Palladium-Catalyzed Coupling | Acetyltrimethylsilane | Aryl Bromide | Pd Catalyst | acs.org |

| Iron-Catalyzed Coupling | Acid Chloride | Arylzinc Halide | FeCl₂ | organic-chemistry.org |

| Palladium-Catalyzed C-H Activation | Nitrile | Arene | Pd Catalyst | acs.org |

Precursor-Based Synthesis of this compound Intermediates

Synthesis of Pyridyl Esters as Acyl Partners

Pyridyl esters are valuable intermediates that can serve as activated acyl partners in ketone synthesis. They can be prepared under relatively mild conditions, making them compatible with a range of sensitive functional groups. nih.govresearchgate.net

One common method involves the reaction of a carboxylic acid with 2-hydroxypyridine (B17775) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as pyridine. rsc.org The resulting N-t-butoxycarbonyl-amino-acid 2-pyridyl esters are often crystalline, stable, and exhibit high reactivity towards nucleophiles. rsc.org

Another important class is S-pyridyl thioesters, which are effective acylating agents. These can be prepared from the corresponding carboxylic acids and PySSPy under neutral conditions. nih.govresearchgate.net These thioesters can then participate in reactions such as cobalt-catalyzed acylations with organozinc pivalates to form ketones. nih.gov Additionally, pyridine carboxylic acid esters can be synthesized via palladium-catalyzed carbonylation of dihalopyridine compounds in the presence of an alcohol. google.com

| Ester Type | Starting Materials | Reagents/Catalysts | Reference |

|---|---|---|---|

| 2-Pyridyl Ester | N-Acyl-amino-acid, 2-Hydroxypyridine | DCC in Pyridine | rsc.org |

| S-Pyridyl Thioester | Carboxylic Acid | PySSPy, PPh₃ | nih.govresearchgate.net |

| Pyridine Carboxylic Acid Ester | Dihalopyridine, Carbon Monoxide, Alkanol | Pd complex, Weak Base | google.com |

Utilization of α-Pyridinium Methyl Ketone Salts in Pyridine Construction

The Kröhnke pyridine synthesis is a powerful method for constructing highly functionalized pyridine rings, which can be precursors to the target ketone's structural analogues. wikipedia.orgnih.gov This reaction does not directly synthesize this compound but creates the core pyridine structure found in its analogues.

The key starting material is an α-pyridinium methyl ketone salt, which is typically prepared by reacting a bromomethyl ketone with pyridine. wikipedia.org This salt then reacts with an α,β-unsaturated carbonyl compound in a 1,4-Michael addition. drugfuture.com The resulting 1,5-dicarbonyl compound undergoes a ring closure reaction, usually promoted by ammonium (B1175870) acetate which serves as the nitrogen source, followed by dehydration and aromatization to yield the substituted pyridine product. wikipedia.orgdrugfuture.com This methodology has been widely applied in the synthesis of mono-, di-, tri-, and tetra-pyridines, as well as various biologically active compounds and ligands. wikipedia.orgnih.gov

| Component | Role | Example | Reference |

|---|---|---|---|

| α-Pyridinium Methyl Ketone Salt | Michael Donor / Nucleophile | Salt formed from a bromomethyl ketone and pyridine | wikipedia.orgdrugfuture.com |

| α,β-Unsaturated Carbonyl Compound | Michael Acceptor | Commercially available or synthesized via condensation reactions | wikipedia.org |

| Nitrogen Source | Incorporated into the pyridine ring | Ammonium Acetate | nih.gov |

Green Chemistry Principles in the Synthesis of Heteroaryl Ketones

The principles of green chemistry are increasingly influencing the design of synthetic routes for heteroaryl ketones, aiming to create processes that are more sustainable, efficient, and environmentally benign. rasayanjournal.co.in These principles focus on reducing waste, using less hazardous chemicals, employing renewable resources, and improving energy efficiency. nih.govpnas.org

Key applications in heteroaryl ketone synthesis include:

Alternative Energy Sources : The use of microwave irradiation can significantly shorten reaction times and often allows for solvent-free conditions. rasayanjournal.co.in Concentrated solar radiation represents a renewable energy source that has been successfully used in the synthesis of heterocyclic compounds. nih.govresearchgate.net

Benign Catalysts and Solvents : Replacing hazardous Lewis acids and toxic solvents is a primary goal. The use of natural, biodegradable catalysts like citric acid from lemon juice, and benign solvents like water, aligns with green chemistry principles. nih.govpnas.orgresearchgate.net

Atom Economy : Designing reactions that maximize the incorporation of all starting material atoms into the final product is crucial. pnas.org This includes isomerization reactions and cross-dehydrogenative couplings (CDC), which form C-C bonds directly from C-H bonds, reducing the need for pre-functionalized starting materials. pnas.org

Process Simplification : Developing one-pot syntheses and avoiding protection-deprotection steps reduces the number of synthetic operations, saving time, resources, and minimizing waste. pnas.orgacs.org

| Green Chemistry Principle | Application in Heteroaryl Ketone Synthesis | Example/Potential |

|---|---|---|

| Use of Renewable Feedstocks & Catalysts | Employing catalysts derived from natural sources. | Using lemon juice (citric acid) as a biodegradable acid catalyst. nih.govresearchgate.net |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or performing reactions under solvent-free conditions. | Indium-mediated allylation reactions in water. pnas.org |

| Design for Energy Efficiency | Using alternative energy sources to reduce reliance on conventional heating. | Microwave-assisted synthesis; use of concentrated solar radiation. rasayanjournal.co.innih.gov |

| Catalysis | Preferring catalytic reagents over stoichiometric ones. | Transition-metal-catalyzed cross-coupling reactions instead of stoichiometric Grignard reactions. acs.orgorganic-chemistry.org |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the product. | Cross-dehydrogenative couplings (CDC) to form C-C bonds directly. pnas.org |

Mechanistic Investigations of Reactions Involving 2 Pyridin 3 Yl 1 P Tolyl Ethanone Derivatives

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis, and understanding their mechanisms is key to developing new and efficient methods. For derivatives of 2-(pyridin-3-yl)-1-(p-tolyl)ethanone, these cycles typically involve a sequence of elementary steps that regenerate the active catalyst. libretexts.org

A common catalytic cycle, for instance in a palladium-catalyzed cross-coupling, involves several key steps. libretexts.org The process is initiated by the oxidative addition of an aryl or alkyl halide to a low-valent metal center, such as Pd(0). This is a critical step where the metal center donates electrons to the substrate, breaking a bond (e.g., C-X) and forming two new bonds to the metal (e.g., M-C and M-X). This increases the oxidation state and coordination number of the metal, for example, from Pd(0) to a Pd(II) species. libretexts.orglibretexts.orgyoutube.com For this reaction to occur, the metal complex is typically coordinatively unsaturated. libretexts.org

Following oxidative addition, transmetallation may occur, where an organic group is transferred from another organometallic reagent (e.g., organoboron, organozinc) to the catalyst's metal center. libretexts.orgox.ac.uk This step exchanges one organic ligand for another on the metal complex, bringing the two coupling partners together.

Alternatively, pathways involving deprotonation/protonation are crucial, especially for ketones like this compound. The α-proton (the hydrogen on the carbon adjacent to the carbonyl group) is acidic and can be removed by a base. This deprotonation forms an enolate, which is a key nucleophilic intermediate that can then react with the metal complex or other electrophiles. This is a central concept in the deracemization of related pyridylketones. nih.gov

The final step in many catalytic cycles is reductive elimination . This is the reverse of oxidative addition. youtube.com In this intramolecular step, the two organic ligands on the metal center couple to form the final product, and the metal catalyst is regenerated in its initial low-valent state, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to proceed, the ligands to be coupled must typically be in a cis position relative to each other on the metal's coordination sphere. libretexts.org The process is favored in electron-poor metal complexes. youtube.com

A generalized catalytic cycle is depicted below:

Ligands, which are molecules that bind to the central metal atom of a catalyst, play a pivotal role in controlling the outcome of a reaction, particularly its regioselectivity—the preference for reaction at one position over another. nih.govchemrxiv.org The steric and electronic properties of the ligands can profoundly influence the catalyst's activity and selectivity. acs.org

In reactions involving this compound, a ligand can direct the catalyst to a specific site on the molecule. For example, bulky ligands can block access to certain positions, forcing the reaction to occur at a less sterically hindered site. iitd.ac.in Conversely, ligands with specific electronic properties can alter the electron density at the metal center, influencing which bonds are made and broken. acs.org

For instance, in rhodium-catalyzed hydrothiolation, the use of a pyridine (B92270) ligand in conjunction with an N-heterocyclic carbene (NHC) ligand was found to stabilize a square-pyramidal intermediate. The bulky NHC ligand directed the pyridine to coordinate trans to it, which in turn blocked the alkyne's approach from that position and controlled the regiochemical outcome of the addition. acs.org Similarly, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands can lead to regiodivergent outcomes, providing access to different constitutional isomers from the same starting materials. nih.govchemrxiv.org This control is achieved by manipulating the stability of different transition states along the reaction pathway. nih.govchemrxiv.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of reactions involving chiral molecules. In the context of this compound derivatives, if the α-carbon becomes a stereocenter, controlling its configuration is paramount. Chiral ligands on the metal catalyst are often used to induce asymmetry. Mechanistic studies on the transfer hydrogenation of ketones using chiral (pyridyl)imine nickel(II) complexes, for example, have investigated how the catalyst influences the enantiomeric excess of the product, even if the observed selectivity was low. rsc.org These studies often point to a specific mechanistic pathway, such as a dihydride mechanism, for the transfer of hydrogen. rsc.org

Proton Transfer Mechanisms in Chiral α-Aryl Ketone Deracemization

A significant challenge in asymmetric synthesis is the deracemization of racemic compounds, which are 50:50 mixtures of two enantiomers. For chiral α-aryl ketones like derivatives of this compound, a novel strategy involves a photoredox-enabled deprotonation followed by an enantioselective protonation. nih.gov

This process overcomes the principle of microscopic reversibility, which typically makes a simple deprotonation/enantioselective protonation sequence difficult. The key steps are:

Single Electron Transfer (SET): A photocatalyst, upon absorbing visible light, becomes excited and facilitates a single electron transfer from a tertiary amine to the ketone.

Hydrogen Atom Transfer (HAT): The resulting radical anion of the ketone is then deprotonated by the radical cation of the amine in a hydrogen atom transfer event. This forms a neutral enol radical and a protonated amine.

Enantioselective Protonation: The photocatalyst, now in a reduced state, is responsible for asymmetric induction, guiding the proton from the protonated amine to one face of the enol radical, thereby generating the product with high enantiomeric excess. nih.gov

This light-driven strategy effectively couples a redox deprotonation event with a stereocontrolled protonation, all mediated by a single catalyst system. nih.gov

| Component | Role in Deracemization |

| Racemic Pyridylketone | The starting material containing the stereocenter to be deracemized. |

| Photocatalyst | Harvests light energy, induces the redox process, and controls enantioselectivity. |

| Tertiary Amine | Acts as the single electron donor, hydrogen atom transfer reagent, and proton source. |

| Visible Light | Provides the energy to drive the photoredox cycle. |

| Data derived from a study on the catalytic α-deracemization of ketones. nih.gov |

Dynamic Halide Exchange Processes in Reductive Couplings

The synthesis of ketones via reductive cross-coupling often involves the reaction of two different electrophiles, a method that offers improved functional group compatibility over traditional organometallic approaches. organic-chemistry.org In the nickel-catalyzed reductive coupling of alkyl halides with carboxylic acid derivatives (like 2-pyridyl esters or thioesters), a process known as dynamic halide exchange can be critical for success. organic-chemistry.orgresearchgate.net

When using less reactive alkyl chlorides, the reaction can be sluggish. A key innovation is the use of a catalytic amount of an iodide salt, such as sodium iodide (NaI). The iodide participates in a Finkelstein reaction with the alkyl chloride (R-Cl) to generate a small, steady-state concentration of the more reactive alkyl iodide (R-I). This in-situ generation of the more reactive coupling partner accelerates the desired cross-coupling while minimizing side reactions like the homocoupling of the alkyl halide. researchgate.net This strategy has been successfully applied to the synthesis of various ketones, including complex aryl-alkyl ketones. researchgate.net

| Component | Function in Reductive Coupling |

| Nickel Catalyst (e.g., NiCl₂/dtbpy) | The primary catalyst for the C-C bond-forming reductive coupling. organic-chemistry.org |

| 2-Pyridyl Ester/Thioester | Serves as the acyl electrophile. organic-chemistry.org |

| Alkyl Chloride | Serves as the alkyl electrophile. researchgate.net |

| Iodide Salt (e.g., NaI) | Co-catalyst that enables dynamic halide exchange to form a more reactive alkyl iodide. researchgate.net |

| Reducing Agent (e.g., Mn, Zn) | Provides the electrons needed to drive the reductive cycle. organic-chemistry.orgresearchgate.net |

| Data derived from studies on nickel-catalyzed reductive couplings. organic-chemistry.orgresearchgate.net |

Acyl Transfer Mechanisms in Heteroaryl Ketone Annulations

Annulation reactions, which form a new ring onto an existing molecule, are powerful tools for building complex heterocyclic structures. For heteroaryl ketones, these reactions can proceed through mechanisms involving acyl transfer.

A notable example is a rhodium-catalyzed dearomatization of O-substituted pyridines that involves an unprecedented 1,4-acyl migratory rearrangement . nih.gov Computational studies suggest that the mechanism proceeds through the formation of a pyridinium (B92312) ylide. This is followed by the migration of the acyl group from the oxygen atom to a carbon atom on the pyridine ring. nih.gov When a chiral dirhodium catalyst is used, this transformation can be rendered asymmetric, with the chirality being transferred from the catalyst to the newly formed stereocenter. nih.gov

Other annulation strategies involving pyridyl compounds have been developed to synthesize fused heterocycles like quinazolin-2,4-diones. mdpi.com These methods may involve the initial formation of an N-aryl-N'-pyridyl urea (B33335), which then undergoes an intramolecular cyclocondensation. The electronic properties of substituents on the pyridine ring can significantly impact the efficiency of this cyclization step. mdpi.com Similarly, silver-mediated annulations of functionalized pyridines can lead to complex polycyclic systems through proposed spiroindolizine intermediates and subsequent ring-opening rearrangements. nih.gov These examples highlight the versatility of the heteroaryl ketone scaffold in constructing diverse molecular architectures through various annulation and rearrangement pathways.

Computational Chemistry and Theoretical Studies on 2 Pyridin 3 Yl 1 P Tolyl Ethanone and Analogues

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density functional theory has become a cornerstone of computational chemistry for investigating the structure and reactivity of organic molecules. By approximating the electron density of a system, DFT methods can accurately predict a wide range of molecular properties.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. Studies on analogous compounds, such as those containing pyridine (B92270) and phenyl rings, indicate that the molecule is not entirely planar. researchgate.netnih.gov The rotational freedom around the single bonds connecting the pyridine ring, the methylene (B1212753) bridge, and the p-tolyl group leads to various possible conformers.

Table 1: Representative Optimized Geometrical Parameters for a this compound-like Structure (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(pyridyl)-C(methylene) | 1.52 | ||

| C(methylene)-C(carbonyl) | 1.53 | ||

| C(carbonyl)-C(tolyl) | 1.49 | ||

| C=O | 1.23 | ||

| C(pyridyl)-C(methylene)-C(carbonyl) | 112.5 | ||

| C(methylene)-C(carbonyl)-C(tolyl) | 118.0 | ||

| O=C-C(methylene)-C(pyridyl) | 65.0 | ||

| C(methylene)-C(carbonyl)-C(tolyl)-C(tolyl) | 35.0 |

Note: This table is illustrative and provides expected values based on computational studies of similar molecules. Actual values would require specific DFT calculations for this compound.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this understanding. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. dntb.gov.ua

For molecules containing pyridine and other aromatic rings, the HOMO is often localized on the more electron-rich regions, while the LUMO is distributed over the electron-deficient parts. From the HOMO and LUMO energies, global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests that the molecule will behave as a strong electrophile in reactions. dntb.gov.ua

Mulliken atomic charge distribution analysis helps in identifying the electrostatic potential of the molecule by assigning partial charges to each atom. nih.gov This information is crucial for understanding intermolecular interactions and predicting the sites of nucleophilic and electrophilic attack. In this compound, the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group are expected to carry negative charges, making them potential sites for electrophilic attack. Conversely, the adjacent carbon atoms are likely to be more positively charged. researchgate.net

Table 2: Representative Electronic Properties and Global Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.66 |

Note: This table is illustrative and provides expected values based on computational studies of similar molecules. Actual values would require specific DFT calculations for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. researchgate.net This method transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding. NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed in experimental UV-Vis spectra. researchgate.net

For a molecule like this compound, the electronic transitions are typically of the π → π* and n → π* type, involving the promotion of an electron from a π bonding orbital or a non-bonding (n) orbital to a π* antibonding orbital. The calculations can also provide information about the nature of these transitions, such as whether they involve localized excitations within one of the aromatic rings or charge transfer between the pyridine and p-tolyl moieties. This information is valuable for understanding the photophysical properties of the molecule and its potential applications in areas such as organic electronics. researchgate.net

Analysis of Intermolecular Interactions

In the solid state, the properties of a molecular crystal are determined not only by the characteristics of the individual molecules but also by the interactions between them.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify the regions of close contact between molecules, which correspond to intermolecular interactions. mdpi.com

For this compound, the Hirshfeld surface analysis would likely reveal a variety of non-covalent interactions, including:

C-H···O and C-H···N hydrogen bonds: The hydrogen atoms attached to the carbon atoms of the pyridine and tolyl rings can form weak hydrogen bonds with the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring of neighboring molecules. researchgate.net

π···π stacking interactions: The aromatic pyridine and tolyl rings can engage in π···π stacking interactions, where the rings are arranged in a parallel or offset fashion. mdpi.com These interactions are visualized on the Hirshfeld surface as characteristic red and blue triangular patterns on the shape index plot. mdpi.com

C-H···π interactions: Hydrogen atoms can also interact with the π-electron clouds of the aromatic rings.

3D Energy Framework Calculations for Crystal Packing and Stability

Three-dimensional energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative understanding of the forces that govern crystal packing and stability. rasayanjournal.co.in This method calculates the interaction energies between pairs of molecules in the crystal, typically categorized into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.com These energies are then visualized as frameworks, where the thickness of the cylinders connecting molecular centroids is proportional to the strength of the interaction energy. rasayanjournal.co.inmdpi.com

For aminopyridine derivatives, energy framework studies have shown that electrostatic interactions are often the dominant force in the crystal structure. rasayanjournal.co.in In contrast, for other heterocyclic compounds like quinazoline (B50416) derivatives, dispersion forces have been found to play the primary role in stabilizing the molecular packing. mdpi.com In the case of chalcones, which share structural similarities with the target molecule, dispersion energy also tends to dominate over electrostatic energy in the crystal packing. researchgate.net

Below is a representative table illustrating the types of interaction energies calculated in a typical energy framework analysis.

| Interaction Energy Component | Description | Typical Contribution |

| Electrostatic (E_ele) | Arises from the interaction of static charge distributions. | Significant for polar molecules |

| Dispersion (E_disp) | Originates from instantaneous fluctuations in electron density. | Dominant in nonpolar systems and contributes significantly to all molecular packing |

| Repulsion (E_rep) | A short-range repulsive force due to the Pauli exclusion principle. | Balances attractive forces |

| Polarization (E_pol) | Results from the distortion of a molecule's electron cloud by another molecule's electric field. | Generally a smaller contribution than electrostatic and dispersion energies |

Table represents typical components of interaction energy calculations in 3D energy framework analysis.

Characterization of n→π* Interactions in Pyridine-Ketone Complexes

The n→π* interaction is a weak, non-covalent interaction that occurs when a lone pair (n) of electrons from a nucleophilic atom donates electron density into the antibonding π* orbital of a nearby electrophilic group. nih.gov In pyridine-ketone complexes, this interaction is typically observed between the nitrogen lone pair of the pyridine ring and the carbonyl carbon of the ketone. researchgate.netrsc.org

Computational studies, often employing Natural Bond Orbital (NBO) analysis, have been instrumental in characterizing these interactions. nih.govacs.org The geometry of the n→π* interaction is a key indicator of its presence and strength. The interaction often forces the geometry to approach the Bürgi-Dunitz trajectory, which describes the angle of nucleophilic attack on a carbonyl group. researchgate.netrsc.org

For complexes of pyridine with small ketones like acetone (B3395972) and 2-butanone, theoretical calculations have shown that the system is stabilized by a combination of an N⋯C=O n→π* interaction and a C-H⋯O hydrogen bond. researchgate.netrsc.orgdntb.gov.ua The strength of the n→π* interaction can be modulated by substituents on both the pyridine ring and the ketone. Electron-donating groups on the pyridine ring increase the nucleophilicity of the nitrogen atom, strengthening the n→π* interaction. researchgate.net

In the context of this compound, an intramolecular n→π* interaction between the pyridine nitrogen and the ketone's carbonyl carbon is conceivable, influencing the molecule's preferred conformation. The presence of the tolyl group could also electronically influence the carbonyl group's electrophilicity.

The table below summarizes key parameters used to characterize n→π* interactions in pyridine-ketone systems.

| Parameter | Description | Significance |

| N⋯C Distance | The distance between the pyridine nitrogen and the carbonyl carbon. | Shorter distances generally indicate stronger interactions. |

| N⋯C=O Angle | The angle of approach of the nitrogen to the carbonyl group. | Values approaching the Bürgi-Dunitz angle (~107°) are characteristic. |

| NBO Delocalization Energy (E(2)) | The calculated energy of the n→π* orbital interaction from NBO analysis. | A direct measure of the interaction strength. |

This table outlines key geometric and energetic parameters for characterizing n→π interactions.*

Predictive Studies in Chemical Research

Prediction of Activity Spectra for Biologically Active Structures (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a molecule based on its structural formula. nih.govgenexplain.com The algorithm compares the structure of a query compound with a large database of known biologically active substances. nih.govresearchgate.net The output is a list of potential biological activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). genexplain.comchemrevlett.com

A higher Pa value (typically > 0.7) suggests a high probability that the compound will exhibit that particular activity in experiments. chemrevlett.com If 0.5 < Pa < 0.7, the compound is likely to show the activity, but the chance is lower. chemrevlett.com If Pa < 0.5, the compound is unlikely to exhibit the activity. chemrevlett.com The PASS approach has been successfully used to predict a wide range of pharmacological effects and mechanisms of action for various chemical classes, including pyridine derivatives. nih.govclinmedkaz.org

For this compound, a PASS prediction would generate a spectrum of potential biological activities. Given the presence of the pyridine and ketone moieties, predicted activities could range from enzyme inhibition to receptor antagonism. The results would provide valuable guidance for prioritizing experimental screening efforts.

The following table explains the interpretation of PASS prediction scores.

| PASS Score | Interpretation |

| Pa > 0.7 | High probability of exhibiting the activity. |

| 0.5 < Pa < 0.7 | Likely to exhibit the activity. |

| Pa < 0.5 | Unlikely to exhibit the activity. |

This table provides a guide to interpreting the probability scores generated by the PASS software.

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes. ed.ac.uklanl.gov By solving Newton's equations of motion for a system of atoms, MD simulations can generate trajectories that reveal the accessible conformations of a molecule and the transitions between them. nih.gov

For flexible molecules like this compound, which has several rotatable bonds, MD simulations can provide significant insights into its conformational landscape. The simulations can identify the most stable conformers in different environments (e.g., in vacuum or in a solvent) and the energy barriers between them. mdpi.comnih.gov This information is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy state in solution. nih.gov

Studies on structurally related diaryl compounds have used MD simulations to determine the proportions of different conformers in solution. mdpi.com These simulations, often complemented by experimental data from techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide a detailed picture of the molecule's dynamic behavior. mdpi.com

A typical MD simulation protocol and the kind of data it generates are summarized below.

| MD Simulation Stage | Description |

| System Setup | The molecule is placed in a simulation box, often with an explicit solvent, and a force field is chosen to describe the atomic interactions. |

| Minimization | The system's energy is minimized to remove any unfavorable starting geometries. |

| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system. |

| Production Run | The simulation is run for a significant length of time to generate a trajectory of atomic positions and velocities. |

| Analysis | The trajectory is analyzed to determine conformational preferences, dynamic properties, and other relevant parameters. |

This table outlines the typical stages involved in performing and analyzing a molecular dynamics simulation.

Structure-Activity Relationship (SAR) Correlation with Quantum Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In modern QSAR, quantum chemical parameters are frequently used as descriptors of molecular structure and properties. researchgate.netnih.gov These parameters, calculated using methods like Density Functional Theory (DFT), can provide a more fundamental description of a molecule's electronic properties than empirical parameters. nih.gov

For pyridine derivatives, QSAR studies have successfully correlated various quantum chemical parameters with activities such as anticancer and antimalarial effects. nih.govnih.gov Commonly used quantum parameters include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.netmdpi.com These parameters can quantify a molecule's reactivity, polarity, and ability to participate in different types of intermolecular interactions. mdpi.com

A QSAR model for a series of analogues of this compound could be developed by synthesizing a set of related compounds, measuring their biological activity, and then using statistical methods like multiple linear regression to find a correlation with calculated quantum parameters. researchgate.net Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. researchgate.net

The table below lists some common quantum chemical parameters used in QSAR studies and their general interpretation.

| Quantum Parameter | Symbol | General Interpretation |

| Energy of HOMO | E_HOMO | Relates to the ability to donate electrons. |

| Energy of LUMO | E_LUMO | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | An indicator of chemical reactivity and stability. |

| Dipole Moment | µ | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | q | Describes the electron distribution within the molecule. |

This table presents common quantum chemical descriptors used in QSAR studies and their significance.

Derivatization and Functionalization Strategies for 2 Pyridin 3 Yl 1 P Tolyl Ethanone

Modifications at the Carbonyl Group of 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone

The ketone functional group is a versatile handle for a variety of chemical transformations, including the formation of carbon-nitrogen double bonds and the addition of carbon-based nucleophiles.

Reductive Amination and Imine Formation

The reaction of the carbonyl group in this compound with a primary amine leads to the formation of an imine, a compound containing a carbon-nitrogen double bond. masterorganicchemistry.com This reaction is typically catalyzed by acid and proceeds through a condensation mechanism where a molecule of water is eliminated. masterorganicchemistry.comlibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion, and deprotonation of the nitrogen yields the final imine product. libretexts.org

Table 1: Examples of Reductive Amination Products from this compound This table is illustrative and shows potential products based on established chemical principles.

| Primary Amine (Reactant) | IUPAC Name of Amine Product | Chemical Structure of Amine Product |

|---|---|---|

| Methylamine (CH₃NH₂) | N-Methyl-1-(p-tolyl)-2-(pyridin-3-yl)ethan-1-amine | -2-(pyridin-3-yl)ethan-1-amine.png) |

| Aniline (C₆H₅NH₂) | N-Phenyl-1-(p-tolyl)-2-(pyridin-3-yl)ethan-1-amine | -2-(pyridin-3-yl)ethan-1-amine.png) |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzyl-1-(p-tolyl)-2-(pyridin-3-yl)ethan-1-amine | -2-(pyridin-3-yl)ethan-1-amine.png) |

Reactions with Alkylating and Arylating Agents

The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction is a classic method for forming carbon-carbon bonds. The addition of an alkylating or arylating agent to the ketone results in the formation of a tertiary alcohol after an aqueous workup.

For instance, reacting this compound with methylmagnesium bromide (CH₃MgBr) would yield 2-(pyridin-3-yl)-1-(p-tolyl)propan-2-ol. Similarly, using phenylmagnesium bromide (C₆H₅MgBr) would produce 1-phenyl-1-(p-tolyl)-2-(pyridin-3-yl)ethanol. This strategy allows for the introduction of a wide variety of alkyl and aryl groups, significantly increasing the structural diversity of the parent molecule.

Functionalization of the Pyridine (B92270) Moiety

The pyridine ring is a key component in many biologically active compounds and offers multiple avenues for functionalization. nih.gov

Introduction of Substituents on the Pyridine Ring for Structure-Activity Relationship (SAR) Studies

Modifying the substituents on the pyridine ring is a common strategy in medicinal chemistry to perform Structure-Activity Relationship (SAR) studies. nih.govnih.gov These studies help in understanding how different functional groups on the molecule affect its biological activity, which is essential for optimizing drug candidates. nih.gov For pyridine derivatives, the introduction of specific groups can significantly influence properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Research on various pyridine-containing compounds has shown that certain substituents can enhance biological effects, such as antiproliferative activity. nih.gov For example, the presence and position of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups have been found to increase the potency of some pyridine derivatives against cancer cell lines. nih.gov Conversely, the addition of halogens or other bulky groups can sometimes lead to a decrease in activity. nih.gov These findings provide a rational basis for designing new analogs of this compound with potentially improved biological profiles.

Table 2: Influence of Pyridine Ring Substituents on Antiproliferative Activity (General Findings) Based on SAR studies of various pyridine derivatives as reported in the literature. nih.gov

| Substituent Type | General Effect on Antiproliferative Activity | Example Groups |

|---|---|---|

| Electron-Donating Groups | Often enhances activity | -OH, -OCH₃, -NH₂ |

| Halogens | Often decreases activity | -F, -Cl, -Br |

| Bulky Groups | Often decreases activity | Large alkyl or aryl groups |

Exploitation of Pyridine Nitrogen in Complexation and Catalysis

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a ligand, coordinating to various metal centers. This property is widely exploited in the fields of coordination chemistry and catalysis. researchgate.net The pyridine nitrogen can participate in the formation of stable metal complexes, which may themselves have interesting catalytic or biological properties. researchgate.net

In catalysis, the pyridine moiety can act as a directing group, guiding a metal catalyst to a specific site on the molecule to perform a reaction. For example, studies have shown that 2-aryl pyridines can serve as effective ligands in ruthenium-catalyzed C-H arylation reactions, improving the efficiency of the transformation. researchgate.net Furthermore, the pyridine nitrogen has been shown to play a crucial role in the mechanism of palladium-catalyzed reactions, such as the hydrolysis of imines, where it is involved in the catalytic cycle. nih.govmdpi.com Therefore, the pyridine nitrogen in this compound can be leveraged to create novel catalysts or to direct further functionalization of the molecule.

Transformations of the p-Tolyl Group

The p-tolyl group provides two main sites for chemical modification: the methyl group and the aromatic ring itself.

The benzylic protons of the methyl group are susceptible to radical reactions, allowing for transformations such as bromination using N-bromosuccinimide (NBS) to form a benzyl (B1604629) bromide. This intermediate can then be converted into a variety of other functional groups, including alcohols, ethers, and amines, through nucleophilic substitution. Alternatively, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), which introduces a new site for derivatization (e.g., amide or ester formation).

The aromatic ring of the p-tolyl group can undergo electrophilic aromatic substitution. The substitution pattern is directed by the existing methyl (ortho-, para-directing) and acyl (meta-directing) groups. More modern approaches, such as transition metal-catalyzed C-H activation, offer more precise control over the functionalization site. For example, ketone-directed ortho-arylation using a ruthenium catalyst has been reported, which could potentially be applied to functionalize the p-tolyl ring at the position ortho to the acyl group. researchgate.net

Table 3: Potential Transformations of the p-Tolyl Group This table outlines representative synthetic modifications.

| Target Site | Transformation | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | -CH₂Br (Benzyl bromide) |

| Methyl Group | Oxidation | KMnO₄, heat | -COOH (Carboxylic acid) |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | -NO₂ (Nitro) |

| Aromatic Ring | Directed C-H Arylation | Arylboronic acid ester, Ru catalyst | -Aryl |

This compound as a Precursor for Advanced Chemical Structures

The unique structural arrangement of this compound, featuring a reactive ketone functional group bridging a pyridine and a p-tolyl moiety, establishes it as a valuable and versatile precursor for the synthesis of more complex chemical architectures. The presence of the α-methylene group adjacent to the carbonyl, the carbonyl group itself, and the pyridine ring offers multiple sites for derivatization and cyclization reactions, enabling the construction of a wide array of advanced molecular frameworks.

Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Quinolines, Pyrylium (B1242799) Derivatives)

The reactivity of the ketone and its adjacent methylene (B1212753) group in this compound is frequently exploited for the construction of various heterocyclic systems.

Pyrazoles: Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry. nih.gov A common route to synthesize substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.orgslideshare.net this compound can be readily converted into a suitable 1,3-dicarbonyl intermediate, for example, through a Claisen condensation with an appropriate ester. Subsequent reaction of this intermediate with hydrazine hydrate (B1144303) would lead to cyclization and dehydration, affording the target 1,3,5-substituted pyrazole. Another established method involves its conversion to a chalcone-type compound, which then undergoes cyclization with hydrazine.

Table 1: Illustrative Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Intermediate Type | Product |

|---|---|---|---|

| This compound | Ethyl formate | 1,3-Ketoaldehyde | 3-(Pyridin-3-yl)-5-(p-tolyl)-1H-pyrazole |

Quinolines: The synthesis of quinolines, a fused heterocyclic system of a benzene (B151609) ring and a pyridine ring, can be achieved through various classical methods, such as the Friedländer annulation. nih.govorganic-chemistry.org This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, such as this compound. The reaction, typically catalyzed by an acid or base, proceeds via an initial aldol-type condensation followed by cyclization and elimination of water to form the quinoline (B57606) ring system. This strategy allows for the synthesis of highly substituted quinolines bearing both the pyridin-3-yl and p-tolyl groups. researchgate.net

Table 2: General Friedländer Synthesis of Quinolines

| Ketone Component | Amine Component | Catalyst | Product |

|---|---|---|---|

| This compound | 2-Aminobenzaldehyde | Acid or Base | 2-(Pyridin-3-ylmethyl)-3-(p-tolyl)quinoline |

Pyrylium Derivatives: Pyrylium salts are cationic six-membered heterocyclic compounds containing one oxygen atom, which are valuable intermediates for synthesizing other heterocycles, particularly pyridinium (B92312) salts. researchgate.netrsc.org The synthesis of 2,4,6-trisubstituted pyrylium salts can be accomplished through the acid-catalyzed condensation of two equivalents of a ketone with one equivalent of an aldehyde. nih.gov In this context, this compound can serve as the ketone component. For instance, its reaction with a benzaldehyde (B42025) derivative and a second ketone (such as acetophenone (B1666503) or another molecule of the starting material) in the presence of a strong acid like perchloric acid or a Lewis acid like boron trifluoride etherate, yields a 2,4,6-triarylpyrylium salt.

Table 3: Synthesis of Pyrylium Salts

| Ketone 1 | Ketone 2 | Aldehyde | Catalyst | Product Type |

|---|---|---|---|---|

| This compound | Acetophenone | Benzaldehyde | BF₃·OEt₂ / H⁺ | Triarylpyrylium salt |

Application in Natural Product Synthesis and Drug Derivatives

The structural motifs present in this compound are prevalent in numerous biologically active compounds, making it a key building block in medicinal chemistry and the synthesis of natural product analogues. The pyridine ring, in particular, is a well-known bioisostere of a phenyl ring and can engage in crucial hydrogen bonding interactions with biological targets. nih.gov

Research has demonstrated the utility of related pyridyl ketones in developing potent therapeutic agents. For example, derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and shown to exhibit strong antibacterial activity against various Gram-positive bacteria, including strains of S. aureus and S. pneumoniae. nih.gov The synthesis of these derivatives often involves multi-step sequences where the pyridyl core is elaborated to construct the final oxazolidinone ring system.

Furthermore, the pyridin-3-yl moiety is a key component of anabasine, a natural product that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) ligand. nih.gov Synthetic efforts to create more selective and potent nAChR ligands have utilized pyridin-3-yl building blocks to construct constrained bicyclic analogues, such as 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane. nih.gov The synthesis of these complex structures often begins with a pyridin-3-yl precursor, which is elaborated through alkylation and cyclization sequences. The ketone functionality in a molecule like this compound provides a handle for such transformations, for instance, through reduction to an alcohol followed by conversion to a leaving group or through reductive amination pathways.

Table 4: Examples of Drug Derivatives from Pyridyl Precursors

| Precursor Type | Derivative Class | Biological Target/Activity | Synthetic Strategy Highlight |

|---|---|---|---|

| Pyridin-3-yl ketones | 3-(Pyridin-3-yl)-2-oxazolidinones | Antibacterial (Gram-positive bacteria) | Construction of the oxazolidinone ring onto the pyridine scaffold. nih.gov |

Formation of N-Fused Heterocycles through Intramolecular Acyl Transfer

The strategic placement of functional groups within derivatives of this compound allows for intramolecular cyclization reactions to form N-fused heterocyclic systems. These reactions are powerful tools for rapidly building molecular complexity.

One documented instance of such a cyclization is the formation of 2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-1-p-tolyl-ethanone, which has been identified as a byproduct during certain synthetic preparations. vulcanchem.com This transformation suggests an intramolecular reaction pathway where the pyridine nitrogen acts as a nucleophile, leading to the formation of the fused imidazo[1,2-a]pyridine (B132010) core, a common structure in medicinal chemistry.

A more general and powerful strategy involves the in situ generation of heteroaromatic N-ylides from the pyridine ring. mdpi.com By reacting a derivative of the starting ketone (for example, an N-phenacylpyridinium salt) with a base, a pyridinium ylide can be formed. This highly reactive intermediate can then undergo intramolecular [3+2] cycloaddition with a suitably positioned dipolarophile within the same molecule, or it can be trapped by an external one. This methodology provides access to a diverse range of fused polycyclic systems, such as indolizine (B1195054) or pyrrolo[2,1-a]isoquinoline (B1256269) analogues, depending on the specific reactants and reaction pathway. The acyl group can direct or participate in these complex cyclizations, leading to the formation of unique N-fused architectures.

Table 5: Strategies for N-Fused Heterocycle Synthesis

| Precursor Derivative | Reaction Type | Key Intermediate | Resulting Fused System |

|---|---|---|---|

| N-Substituted Pyridinium Salt | Intramolecular Condensation | - | Imidazo[1,2-a]pyridine vulcanchem.com |

Advanced Spectroscopic Characterization Techniques Applied to 2 Pyridin 3 Yl 1 P Tolyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-(Pyridin-3-yl)-1-(p-tolyl)ethanone, the spectrum is expected to show signals corresponding to the protons on the p-tolyl and pyridin-3-yl rings, as well as the methylene (B1212753) bridge.

The aromatic region would be complex, with signals for the four protons of the p-disubstituted tolyl group appearing as a characteristic AA'BB' system, likely as two doublets. organicchemistrydata.org The four protons on the pyridine (B92270) ring would also produce distinct signals in the downfield region, with their specific chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the ethanone (B97240) substituent. organicchemistrydata.org The methylene protons (CH₂) situated between the two aromatic rings would likely appear as a singlet, integrating to two protons. The methyl (CH₃) protons of the tolyl group would also produce a singlet, integrating to three protons, typically in the upfield region of the aromatic section. sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H (ortho to N) | 8.5 - 8.7 | Multiplet |

| Pyridine H (para to N) | 7.7 - 7.9 | Multiplet |

| Pyridine H (meta to N) | 7.3 - 7.5 | Multiplet |

| Tolyl H (ortho to C=O) | 7.9 - 8.1 | Doublet |

| Tolyl H (meta to C=O) | 7.2 - 7.4 | Doublet |

| Methylene (-CH₂-) | 4.2 - 4.5 | Singlet |

| Methyl (-CH₃) | 2.4 - 2.6 | Singlet |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum would be expected to show a signal for the carbonyl carbon (C=O) at the most downfield position (typically 190-200 ppm). organicchemistrydata.org The aromatic carbons would appear in the 120-150 ppm range, with carbons attached to the nitrogen atom in the pyridine ring being the most deshielded. The carbon of the methylene bridge would be found further upfield, and the methyl carbon of the tolyl group would be one of the most shielded carbons, appearing at the highest field (lowest ppm value). sigmaaldrich.comorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 195 - 200 |

| Pyridine C (ortho to N) | 148 - 152 |

| Pyridine C (para to N) | 135 - 140 |

| Pyridine C (meta to N) | 123 - 128 |

| Tolyl C (ipso, C-C=O) | 134 - 138 |

| Tolyl C (ipso, C-CH₃) | 143 - 147 |

| Tolyl C (ortho to C=O) | 129 - 131 |

| Tolyl C (meta to C=O) | 128 - 130 |

| Methylene (-CH₂-) | 45 - 55 |

| Methyl (-CH₃) | 20 - 25 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Advanced NMR Techniques for Complex Structural Elucidation

While ¹H and ¹³C NMR provide fundamental data, complex structures often require advanced techniques for unambiguous assignment. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the pyridine and tolyl rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the tolyl and pyridinyl fragments across the ethanone bridge.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

Note: These are estimated values based on typical functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with chromophores (light-absorbing groups). The structure of this compound contains two key chromophores: the p-tolyl ketone system and the pyridine ring.

The molecule is expected to exhibit π → π* transitions, which are typically high-energy and result in strong absorption bands. masterorganicchemistry.com The conjugation of the carbonyl group with the p-tolyl ring would likely result in a strong absorption band in the UV region. Additionally, the pyridine ring itself is a chromophore and will contribute to the UV spectrum. The presence of the carbonyl group also allows for n → π* transitions, which are lower in energy (longer wavelength) and of weaker intensity. masterorganicchemistry.com The exact wavelength of maximum absorbance (λmax) would be sensitive to the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. asdlib.org

For this compound (C₁₄H₁₃NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (211.26 g/mol ). High-resolution mass spectrometry (HRMS) could confirm the elemental composition. rsc.org

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A common fragmentation pathway for ketones is the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). chemguide.co.ukmiamioh.edu Two primary α-cleavage pathways are possible:

Loss of the pyridin-3-ylmethyl radical to form a stable p-tolyl acylium ion ([CH₃C₆H₄CO]⁺) at m/z 119.

Loss of the p-tolyl radical to form a pyridin-3-ylacetyl cation ([C₅H₄NCH₂CO]⁺) at m/z 120.

The relative abundance of these fragment ions would depend on their stability. The p-tolyl acylium ion is generally a stable and therefore abundant fragment. asdlib.org Further fragmentation of the pyridine-containing fragments could also occur.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 211 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion from p-tolyl group) |

| 120 | [C₅H₄NCH₂CO]⁺ |

| 92 | [C₅H₄NCH₂]⁺ |

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure Confirmation

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound, including detailed crystallographic parameters such as the crystal system, space group, and unit cell dimensions, has not been reported in publicly accessible literature. While the synthesis and other spectroscopic properties of this compound are documented, its definitive solid-state structure, which can only be unambiguously determined by X-ray crystallography, remains to be fully elucidated and published.

In the absence of direct experimental data for this compound, the analysis of structurally related compounds can offer valuable insights into the expected molecular geometry and packing in the solid state. For instance, X-ray crystallography of analogous ketones reveals typical bond lengths of approximately 1.22 Å for the carbonyl (C=O) group and 1.48 Å for the adjacent C–C bonds. chemicalbook.com Such studies on similar molecular frameworks provide a basis for theoretical modeling and a predictive understanding of the compound's conformational preferences.

A future X-ray crystallographic study of this compound would be anticipated to provide precise data on bond lengths, bond angles, and torsion angles, definitively confirming the connectivity and three-dimensional arrangement of the atoms. This would also reveal the dihedral angle between the pyridinyl and p-tolyl rings, a key conformational parameter. Furthermore, analysis of the crystal packing would identify any intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the supramolecular architecture.

Until such a study is published, the following tables remain to be populated with experimental data.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO |

| Formula Weight | 211.26 g/mol |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

| Calculated Density (g/cm³) | Not Determined |

| Absorption Coeff. (mm⁻¹) | Not Determined |

| F(000) | Not Determined |

Table 2: Selected Bond Lengths and Angles for this compound (Predicted/To Be Determined)

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | ~1.22 (Predicted) chemicalbook.com |

| C-C (keto) | ~1.48 (Predicted) chemicalbook.com |

| Pyridyl-C | Not Determined |

| p-tolyl-C | Not Determined |

| C-N-C (pyridyl) | Not Determined |

| C-C-C (tolyl) | Not Determined |

| Dihedral Angle | Not Determined |

| (Pyridyl-Tolyl) |

The scientific community awaits a definitive crystallographic study to complete the structural characterization of this compound.

Academic Research Perspectives and Potential Applications of 2 Pyridin 3 Yl 1 P Tolyl Ethanone in Chemical Research

Role as a Building Block in Complex Organic Synthesis

The structural framework of 2-(pyridin-3-yl)-1-(p-tolyl)ethanone makes it a valuable precursor and building block in the synthesis of more complex organic molecules. vulcanchem.comresearchgate.netmdpi.comwhiterose.ac.uk The reactivity of the ketone group, combined with the electronic properties of the pyridyl and p-tolyl rings, allows for a variety of chemical transformations.

Pyridyl ketone scaffolds are recognized as important intermediates in the creation of bioactive molecules and natural products. researchgate.net For instance, related pyridyl ethanone (B97240) structures are key intermediates in the synthesis of pharmaceuticals like Etoricoxib, a COX-2 inhibitor. The general utility of pyridyl ketones extends to the rapid synthesis of compound libraries, which are essential for drug discovery and development. chemicalbook.com Continuous flow synthesis methods have been developed for 2-pyridyl ketones, highlighting their importance as precursors for chiral alcohols and ligands used in asymmetric catalysis.

Furthermore, the core structure is amenable to cyclization reactions to form fused heterocyclic systems. Research has shown that similar amide derivatives can undergo copper-mediated oxidative coupling to form complex structures like pyrrolo[3,2-c]pyridin-2(3H)-ones. This demonstrates the potential of the this compound backbone to be transformed into intricate, multi-ring systems that are often found in biologically active natural products. acs.orgwikipedia.orgwikipedia.org The synthesis of diversely substituted pyridin-2(1H)-ones from simpler pyridine (B92270) precursors further underscores the role of such compounds as foundational elements in constructing molecules with significant biological applications. mdpi.com

Contributions to Medicinal Chemistry Research

The pyridyl and ketone moieties are common features in many pharmacologically active compounds, making this compound and its derivatives promising candidates for medicinal chemistry research. nih.gov

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing drug candidates. mdpi.com The pyridyl ketone scaffold is a frequent subject of such investigations to understand how chemical modifications influence biological activity. nih.govnih.govnih.govresearchgate.net